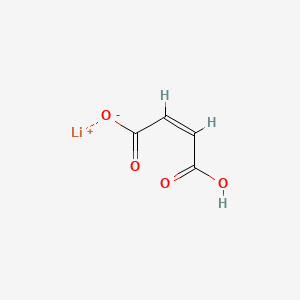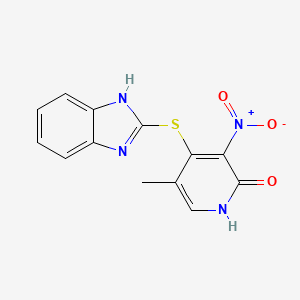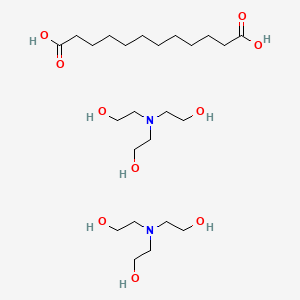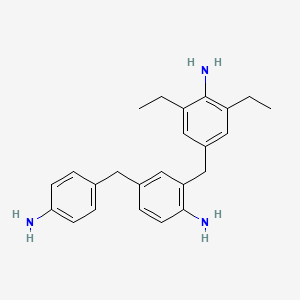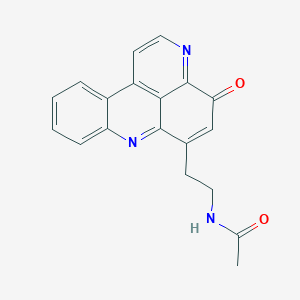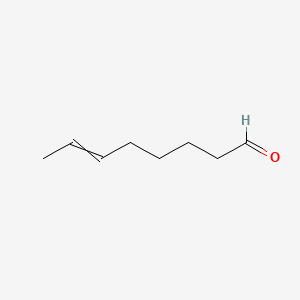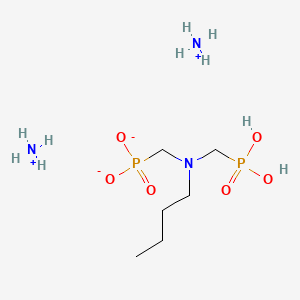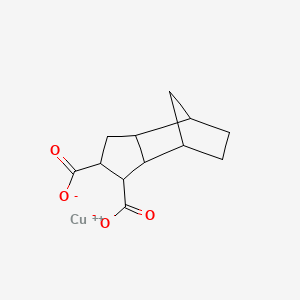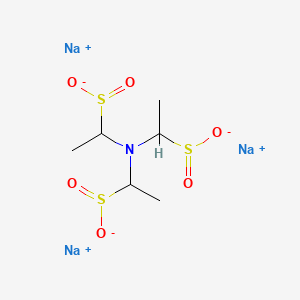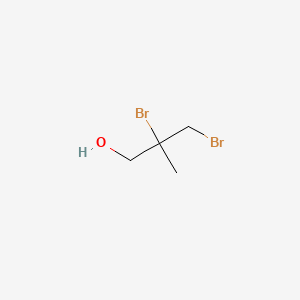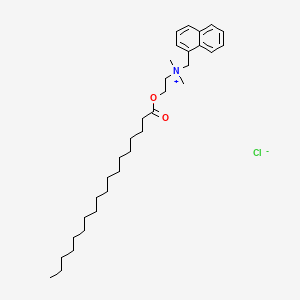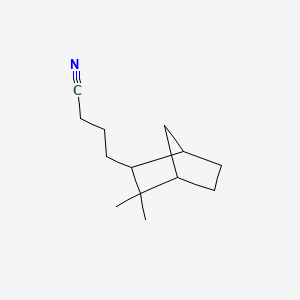
3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbicyclo(221)heptane-2-butyronitrile is a bicyclic compound characterized by its unique structure, which includes a bicycloheptane core with a butyronitrile group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)heptane with a nitrile source under specific conditions. One common method includes the use of a Grignard reagent followed by a nitrile addition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrile addition reactions, utilizing optimized conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas with a catalyst (e.g., Pd/C)
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Compounds with new functional groups replacing the nitrile group
Applications De Recherche Scientifique
3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then interact with various molecular targets. The pathways involved often include nucleophilic attack and subsequent rearrangements .
Comparaison Avec Des Composés Similaires
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylene-bicyclo(2.2.1)heptane
Comparison: 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This uniqueness makes it valuable in specific synthetic applications where the nitrile group is advantageous .
Propriétés
Numéro CAS |
85567-32-4 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)butanenitrile |
InChI |
InChI=1S/C13H21N/c1-13(2)11-7-6-10(9-11)12(13)5-3-4-8-14/h10-12H,3-7,9H2,1-2H3 |
Clé InChI |
FUWRDISUIDPNNF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1CCCC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


